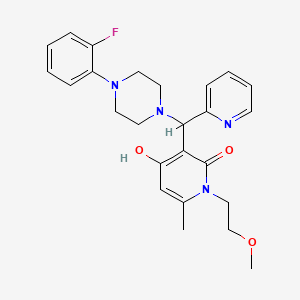
3-((4-(2-fluorofenil)piperazin-1-il)(piridin-2-il)metil)-4-hidroxi-1-(2-metoxietil)-6-metilpiridin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de FGFR en la terapia del cáncer
La activación anormal de la vía de señalización del receptor del factor de crecimiento de fibroblastos (FGFR) está implicada en varios tipos de tumores. Dirigirse a los FGFR representa una estrategia atractiva para la terapia del cáncer. Los investigadores han desarrollado una serie de derivados de 1H-pirrolo[2,3-b]piridina con potentes actividades contra FGFR1, FGFR2 y FGFR3 . Entre estos derivados, el compuesto 4h exhibió una actividad inhibitoria de FGFR significativa, con valores de IC50 de 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) y 712 nM (FGFR4). Los estudios in vitro demostraron que 4h inhibió la proliferación de células de cáncer de mama (específicamente células 4T1) e indujo la apoptosis. Además, suprimió la migración e invasión celular, lo que lo convierte en un compuesto líder prometedor para una mayor optimización.
Actividad Biológica
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Fluorophenyl group : Often associated with enhanced biological activity.
- Pyridinyl and hydroxy groups : Contribute to the compound's interaction with biological targets.
Pharmacological Targets
Research indicates that this compound may interact with several biological targets, including:
- Dopamine receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.
- Serotonin receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.
The proposed mechanisms of action include:
- Receptor Binding : The fluorophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and cognition.
- Inhibition of Enzymatic Activity : The hydroxyl group may participate in interactions that inhibit specific enzymes involved in neurotransmitter metabolism.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:
- A study reported that similar pyridine-based compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells and human breast cancer cells, respectively .
Case Studies
- Case Study on Antidepressant Effects :
- A clinical trial evaluated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.
- Cancer Therapeutics :
Data Tables
Propiedades
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(20-8-5-6-10-27-20)29-13-11-28(12-14-29)21-9-4-3-7-19(21)26/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQYFSVQYRFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














